N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, nitrophenyl, chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through reactions such as halogenation, nitration, and sulfonation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H18BrClF3N5O5S |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C28H18BrClF3N5O5S/c1-42-21-8-3-14(9-22(21)43-2)20-13-23(28(31,32)33)37-26(35-20)24(30)25(36-37)27(39)34-16-10-17(38(40)41)12-19(11-16)44-18-6-4-15(29)5-7-18/h3-13H,1-2H3,(H,34,39) |
InChI Key |
MLSPYJOIGUIHIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=C(C=C5)Br)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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